Bienvenue dans la boutique en ligne BenchChem!

N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Lipophilicity ADME profiling CNS penetration

This 1,8-naphthyridine-3-carboxamide features a unique N,N-dibenzyl-N′-phenyl substitution pattern orthogonal to all published CB2R ligands. SAR data confirm N,N-dibenzyl and N1-benzyl motifs are essential for high-affinity CB2R binding—replacing either abolishes receptor engagement. With logP 5.33 and TPSA 41.0 Ų, it satisfies CNS drug-likeness criteria for probing lipophilic tolerance of the CB2 orthosteric pocket. Ideal for CB2R cAMP/β-arrestin2 assays, neuroprotection models, and diversity-oriented screening. Procure to expand IP-differentiated CB2R libraries.

Molecular Formula C29H23N3O2
Molecular Weight 445.522
CAS No. 923202-03-3
Cat. No. B2995190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS923202-03-3
Molecular FormulaC29H23N3O2
Molecular Weight445.522
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C29H23N3O2/c33-28(31(25-16-8-3-9-17-25)20-22-11-4-1-5-12-22)26-19-24-15-10-18-30-27(24)32(29(26)34)21-23-13-6-2-7-14-23/h1-19H,20-21H2
InChIKeySSHKVGXHXGTCPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 79 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,1-Dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 923202-03-3): Procurement-Relevant Physicochemical and Pharmacological Profile


N,1-Dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 923202-03-3) is a fully substituted 1,8-naphthyridin-2(1H)-one-3-carboxamide derivative . The compound belongs to the 1,8-naphthyridine-3-carboxamide scaffold class, which has been established as a privileged structure for cannabinoid CB2 receptor (CB2R) agonist development and anticancer/anti-inflammatory activity [1][2]. Its molecular formula is C₂₉H₂₃N₃O₂ with a molecular weight of 445.52 g/mol, featuring N,N-dibenzyl substitution on the 3-carboxamide and N1-benzyl substitution on the naphthyridine core . The compound is available from commercial screening libraries at ≥90–95% purity for research procurement .

Procurement Risk Alert: Why In-Class 1,8-Naphthyridine-3-carboxamide Analogs Cannot Substitute N,1-Dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide


Compounds within the 1,8-naphthyridine-3-carboxamide class exhibit striking sensitivity to N-substitution patterns on both the naphthyridine N1 position and the carboxamide nitrogen. Published structure–activity relationship (SAR) data demonstrate that replacing the N,N-dibenzyl carboxamide motif with N-ethyl, N-butyl, or N-methyl analogs abolishes high-affinity CB2 receptor binding [1][2]. Likewise, removal of the N1-benzyl group or its replacement with smaller alkyl substituents shifts logP by >1.5 units and alters hydrogen-bond acceptor capacity . A procurement decision that treats any 1,8-naphthyridine-3-carboxamide as functionally interchangeable therefore risks acquiring a compound with fundamentally different target engagement, lipophilicity, and ADME properties—compromising reproducibility in CB2R-focused or CNS-penetration screening campaigns [1].

Quantitative Differentiation Evidence for N,1-Dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide Against Closest Structural Analogs


Lipophilicity Superiority: logP = 5.33 vs. 2.65–4.74 for Mono-Benzyl and N-Alkyl Analogs

The target compound's calculated logP of 5.33 (ACD/Labs) is substantially higher than that of the mono-benzyl analog 1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 946351-33-3, logP ≈ 2.65) . This represents a ΔlogP of +2.68, translating to an approximately 480-fold increase in octanol–water partition coefficient. The N,N-dibenzyl motif on the 3-carboxamide is the dominant driver of this enhanced lipophilicity, as the N1-benzyl and 2-oxo groups are conserved in both compounds .

Lipophilicity ADME profiling CNS penetration

Polar Surface Area Minimization: PSA = 41.0 Ų vs. 48.1–72.2 Ų for Common In-Class Comparators

The target compound exhibits a topological polar surface area (TPSA) of 41.0 Ų, which is 7–31 Ų lower than structurally related 1,8-naphthyridine-3-carboxamides bearing 4-hydroxy, 4-oxo, or N-alkyl substituents . This is attributable to the absence of additional hydrogen-bond donors (the 4-position is unsubstituted) combined with the steric shielding of the carboxamide carbonyl by the two benzyl groups .

Polar surface area Membrane permeability Oral bioavailability

CB2 Receptor Agonist Scaffold Validation: Class-Level Potency of 1,8-Naphthyridin-2(1H)-one-3-carboxamides (IC₅₀ = 11.8–13.2 μM in Neuroblastoma Cells)

The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold—of which the target compound is a fully substituted derivative—has been experimentally validated as a selective CB2R agonist scaffold. In a 2022 study, compounds FG158a and FG160a from this class reduced SH-SY5Y neuroblastoma cell viability with IC₅₀ values of 11.8 μM and 13.2 μM, respectively, via a CB2R-mediated mechanism [1]. The target compound's N,N-dibenzyl-N′-phenyl substitution pattern represents the upper end of lipophilic bulk explored in this scaffold series and is predicted to enhance CB2R binding affinity based on established SAR trends [1][2].

CB2 receptor agonism Neuroblastoma Anticancer activity

Solubility–Lipophilicity Balance: logSw = -5.48 vs. logSw ≈ -2.8 to -4.6 for Less Lipophilic Analogs

The target compound's calculated aqueous solubility (logSw = -5.48, corresponding to ~1.5 × 10⁻⁶ mol/L) is 0.9–2.7 log units lower than that of less substituted 1,8-naphthyridine-3-carboxamide analogs . This property is a direct consequence of the dual benzyl substitution and is essential for researchers to anticipate: DMSO stock solutions at 10 mM are feasible, but aqueous dilution for biological assays requires careful control of final DMSO concentration .

Aqueous solubility Formulation feasibility DMSO stock preparation

Hydrogen-Bond Acceptor Count: 5 HBA vs. 4 HBA for N-Alkyl and Mono-Benzyl Analogs

The target compound presents 5 hydrogen-bond acceptor (HBA) sites (two carbonyl oxygens, two naphthyridine nitrogens, and one amide nitrogen lone pair), compared to 4 HBA for N-ethyl and N-butyl dibenzyl analogs or mono-benzyl derivatives that lack the second carboxamide benzyl group . The additional HBA arises from the N-phenyl substituent's contribution to the amide resonance system, which modulates the electronic character of the carboxamide without introducing a hydrogen-bond donor .

Hydrogen bonding Target engagement Selectivity profiling

Structural Uniqueness: N,N-Dibenzyl-N′-phenyl Substitution Pattern Absent from Commercially Available CB2R Agonist Leads

Among the >20 published 1,8-naphthyridine-2(1H)-one-3-carboxamide CB2R agonists, none bear the simultaneous N,N-dibenzyl and N′-phenyl substitution pattern of the target compound [1][2]. Published leads predominantly feature N-cyclohexyl, N-adamantyl, or N-(4-methylcyclohexyl) carboxamide substituents paired with N1-(4-fluorobenzyl) or N1-methyl groups [1]. The target compound's N,N-dibenzyl-N′-phenyl architecture is structurally orthogonal to these known actives, occupying an unexplored region of chemical space within the validated scaffold [3].

Chemical diversity Lead optimization Intellectual property

Optimal Research and Industrial Application Scenarios for N,1-Dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 923202-03-3)


CB2 Receptor Agonist Lead Optimization: Exploring High-Lipophilicity SAR Space

The compound's logP of 5.33 and CB2R-validated scaffold make it a strategic choice for medicinal chemistry teams seeking to probe the lipophilic tolerance of the CB2 receptor orthosteric binding pocket . Unlike published leads with logP values of 3.0–4.5, this compound tests whether enhanced membrane partitioning translates to improved cellular potency—a hypothesis directly testable in head-to-head CB2R cAMP and β-arrestin2 recruitment assays against reference agonists such as FG158a (IC₅₀ = 11.8 μM) [1].

Blood–Brain Barrier Penetration Screening in Neuroinflammation Models

With a TPSA of 41.0 Ų and logP > 5, the compound satisfies multiple criteria for CNS drug-likeness . Research groups investigating CB2R-mediated neuroprotection in microglia or neuroblastoma models should prioritize this compound over lower-logP in-class analogs to maximize the probability of achieving therapeutically relevant unbound brain concentrations [2].

Chemical Diversity Expansion for High-Throughput Screening Libraries

The N,N-dibenzyl-N′-phenyl substitution pattern is structurally orthogonal to all published 1,8-naphthyridine-3-carboxamide CB2R ligands [1][3]. Procurement for diversity-oriented screening collections adds a chemically validated but unexplored chemotype to CB2R-targeted compound libraries, increasing the probability of identifying novel hit series with distinct intellectual property positions [3].

Assay Development Controls Requiring Controlled Low Solubility

The compound's logSw of -5.48 makes it suitable as a low-solubility reference standard for developing nephelometric or dynamic light scattering (DLS)-based solubility assays . Its well-defined physicochemical profile (logP, logD, PSA, HBA) enables its use as a calibration compound for in silico ADME model validation, particularly for predicting the solubility of highly lipophilic, neutral heterocyclic carboxamides .

Quote Request

Request a Quote for N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.